1-[3-(3-Fluorophenyl)propyl]piperazine dihydrochloride
Description
Properties
IUPAC Name |
1-[3-(3-fluorophenyl)propyl]piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.2ClH/c14-13-5-1-3-12(11-13)4-2-8-16-9-6-15-7-10-16;;/h1,3,5,11,15H,2,4,6-10H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBGEBJGXGCMQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCC2=CC(=CC=C2)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-Fluorophenyl)propyl]piperazine dihydrochloride typically involves the reaction of 3-(3-fluorophenyl)propylamine with piperazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrochloride salt. The process can be summarized as follows:
Starting Materials: 3-(3-Fluorophenyl)propylamine and piperazine.
Reaction Conditions: The reaction is conducted in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C.
Formation of the Product: The reaction mixture is stirred for several hours, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1-[3-(3-Fluorophenyl)propyl]piperazine dihydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-Fluorophenyl)propyl]piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
Chemistry
This compound serves as a crucial building block in the synthesis of more complex molecules. Its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution, allows chemists to explore new synthetic pathways and develop novel compounds with tailored properties.
Table 1: Chemical Reactions of 1-[3-(3-Fluorophenyl)propyl]piperazine Dihydrochloride
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids or ketones |
| Reduction | Lithium aluminum hydride | Amines or alcohols |
| Substitution | Sodium iodide in acetone | Iodinated derivatives |
Biology
In biological research, 1-[3-(3-Fluorophenyl)propyl]piperazine dihydrochloride has been studied for its interactions with neurotransmitter receptors. Its potential effects on dopamine and norepinephrine levels in the brain have been explored, indicating its role in modulating neurotransmitter activity . Such studies are crucial for understanding its pharmacological profile and potential therapeutic uses.
Medicine
The compound is under investigation for its therapeutic properties, particularly as a precursor in drug development. Research has shown that it can influence dopamine content in specific brain regions when administered at varying doses . This suggests potential applications in treating neurological disorders or conditions associated with dopamine dysregulation.
Case Study: Dopamine Modulation
- A study examining the effects of 1-[3-(3-Fluorophenyl)propyl]piperazine dihydrochloride on rat brains demonstrated that doses between 50-250 mg/kg resulted in transient increases in dopamine levels within the caudate nucleus and hypothalamus, followed by dose-dependent decreases . This highlights its potential as a tool for studying dopaminergic pathways.
Industrial Applications
In industrial contexts, this compound is utilized for producing specialty chemicals and intermediates. Its unique electronic properties due to fluorination make it suitable for various applications in material science and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[3-(3-Fluorophenyl)propyl]piperazine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-[3-(2-Fluorophenyl)propyl]piperazine Dihydrochloride ()
1-[3-(6-Fluoro-1,2-benzisoxazol-3-yl)propyl]-4-(2-methoxyphenyl)piperazine Dihydrochloride ()
- Structure : Features a benzisoxazole ring with a 6-fluoro substituent and a methoxyphenyl-piperazine group.
- Comparison : The benzisoxazole moiety enhances CNS activity, whereas the 3-fluorophenylpropyl group in the target compound may prioritize different receptor interactions .
Nitro-Heterocyclic Piperazine Derivatives
1-[3-(3-Nitro-1H-1,2,4-triazol-1-yl)propyl]-4-(pyridin-2-yl)piperazine Dihydrochloride ()
- Structure : Incorporates a nitro-triazole group instead of fluorophenyl.
- Molecular Weight : 318.167 g/mol (free base).
- Key Properties : Melting point >210°C (dec); HRESIMS confirms structure.
- Significance : Nitro groups enhance antichagasic activity, suggesting the target compound’s fluorophenyl group may offer distinct pharmacokinetic profiles .
1-[3-(2-Nitro-1H-imidazol-1-yl)propyl]-4-(4-trifluoromethylphenyl)piperazine Dihydrochloride ()
- Structure : Contains a nitroimidazole and trifluoromethylphenyl group.
- Key Properties : Melting point 185–187°C; HRESIMS and NMR data validate the structure.
- Comparison : The trifluoromethyl group increases lipophilicity, contrasting with the fluorophenyl group’s electronic effects .
Chlorophenyl and Thio/Ether-Linked Piperazines
1-(4-Chlorophenyl)-4-(3-(4-fluorophenoxy)propyl)piperazine ()
1-(3,4-Dichlorophenyl)-4-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propyl]piperazine Dihydrochloride ()
- Structure : Dichlorophenyl and nitro-triazole groups.
- Key Properties: Melting point 204–206°C; antichagasic activity noted.
- Comparison : Halogenated aryl groups enhance receptor affinity but may increase toxicity risks .
Data Tables
Table 1. Physicochemical Properties of Selected Piperazine Derivatives
Key Research Findings
- Nitro Groups Enhance Bioactivity: Nitro-triazole/imidazole derivatives () show pronounced antichagasic and antimicrobial effects, suggesting electron-withdrawing groups enhance target engagement .
- Benzisoxazole Moieties : ’s benzisoxazole-piperazine hybrids exhibit strong analgesic and antipsychotic activity, highlighting the role of fused heterocycles in CNS drug design .
Biological Activity
1-[3-(3-Fluorophenyl)propyl]piperazine dihydrochloride is a piperazine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally related to various psychoactive agents and has been studied for its interactions with neurotransmitter systems, particularly the dopamine and serotonin transporters.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
- Chemical formula : CHClF
- Molecular weight : Approximately 286.19 g/mol
The synthesis of 1-[3-(3-Fluorophenyl)propyl]piperazine dihydrochloride typically involves the reaction of piperazine derivatives with fluorinated phenylpropyl chains, utilizing methods such as microwave-assisted synthesis or conventional organic synthesis techniques.
Interaction with Neurotransmitter Systems
Research indicates that this compound exhibits significant binding affinities for both the dopamine transporter (DAT) and the serotonin transporter (SERT). A study demonstrated that modifications in the side chain of piperazine derivatives can dramatically influence their binding profiles and pharmacological effects. For instance, structural variations at positions C2 and C3 of the phenylpropyl side chain were shown to alter affinities for DAT and SERT significantly, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
Pharmacological Effects
In animal models, administration of 1-[3-(3-Fluorophenyl)propyl]piperazine dihydrochloride has been associated with changes in dopamine levels in the brain. Specifically, doses ranging from 50 to 250 mg/kg led to an initial increase in dopamine content in the caudate nucleus and hypothalamus, followed by a dose-dependent decrease . This transient modulation of neurotransmitter levels indicates potential implications for treating conditions associated with dopaminergic dysregulation, such as depression or anxiety disorders.
Table 1: Binding Affinities of 1-[3-(3-Fluorophenyl)propyl]piperazine Dihydrochloride
| Compound | DAT Binding Affinity (Ki, nM) | SERT Binding Affinity (Ki, nM) |
|---|---|---|
| 1-[3-(3-Fluorophenyl)propyl]piperazine dihydrochloride | 54 ± 6 | 88 ± 3 |
This table summarizes key binding affinity data relevant to the biological activity of the compound, highlighting its selectivity towards DAT compared to SERT.
Case Studies
Several studies have investigated the pharmacological properties of related compounds, providing insights into potential therapeutic applications:
- Study on Dopamine Modulation : A recent investigation into a closely related piperazine derivative revealed that it could potentiate the effects of dopamine depletion agents like alpha-methyl-p-tyrosine, suggesting a role in enhancing dopaminergic signaling under certain conditions .
- Antidepressant Potential : The modulation of serotonin levels by similar compounds has been linked to antidepressant effects in preclinical models. The ability of these compounds to influence both serotonergic and dopaminergic systems positions them as candidates for further exploration in mood disorder therapies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[3-(3-Fluorophenyl)propyl]piperazine dihydrochloride, and how can purity be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, reacting 3-(3-fluorophenyl)propyl chloride with piperazine under reflux in anhydrous solvents (e.g., dichloromethane or acetonitrile). Purification is achieved through recrystallization (ethanol/water) or reverse-phase HPLC. Purity optimization requires monitoring by TLC or HPLC with internal standards (e.g., p-tolylpiperazine) to validate yield and minimize byproducts .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm substituent positions and fluorine integration .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- HPLC-UV : Quantifies purity using C18 columns with mobile phases like acetonitrile/ammonium acetate .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯Cl interactions in dihydrochloride salts) .
Q. What are the recommended storage conditions to maintain chemical stability?
- Methodology : Store at -20°C in airtight, light-protected containers with desiccants. Stability studies show <5% degradation over 5 years under these conditions. Avoid aqueous solutions >pH 7 to prevent hydrolysis of the fluorophenyl group .
Advanced Research Questions
Q. How do structural modifications at the fluorophenyl or propyl positions affect receptor binding affinity?
- Methodology : Compare analogs via:
- Radioligand Binding Assays : Screen against serotonin (5-HT) and σ receptors. For example, replacing the 3-fluorophenyl group with 4-chlorophenyl increases 5-HT antagonism by 30% .
- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with receptor active sites. Fluorine’s electronegativity enhances π-stacking in hydrophobic pockets .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Orthogonal Assays : Validate antimicrobial activity (MIC assays) and anticancer effects (MTT assays) independently to rule out false positives .
- Batch Reproducibility : Ensure consistent synthesis protocols (e.g., anhydrous conditions) to minimize variability in impurity profiles .
- Meta-Analysis : Cross-reference studies using PubChem BioActivity data to identify outliers due to assay sensitivity (e.g., cell line-specific toxicity) .
Q. How can computational modeling predict interactions with serotonin receptors?
- Methodology :
- Pharmacophore Modeling : Identify critical features (e.g., fluorine position, piperazine ring geometry) using Discovery Studio.
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (GROMACS) to assess binding stability. For example, the 3-fluorophenyl group shows stronger van der Waals interactions with 5-HT than non-halogenated analogs .
Q. What crystallographic challenges arise during structural elucidation?
- Methodology :
- Hygroscopicity Mitigation : Handle crystals under inert gas (N) to prevent hydration.
- Twinned Data : Use SHELXL for refinement, applying TWIN and BASF commands to resolve overlapping reflections .
- Hydrogen Bonding Analysis : Map N–H⋯Cl and O–H⋯Cl networks in Mercury (CCDC) to confirm dihydrochloride salt formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
